molecular formula C23H20N2O2 B6569128 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946266-78-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B6569128
CAS No.: 946266-78-0
M. Wt: 356.4 g/mol
InChI Key: CQSMULXJTAVZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound based on the 1,2,3,4-tetrahydroquinoline scaffold, a structure of significant interest in medicinal and agrochemical research. This compound is part of a chemical class where the tetrahydroquinoline core is substituted at the nitrogen with a benzoyl group and at the 7-position with a benzamide moiety. Compounds within this structural family have demonstrated promising biological activities in scientific studies. Research on closely related N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide analogs has shown that they exhibit excellent fungicidal activity . The specific substitution pattern on the benzamide ring is critical for this activity, with certain derivatives showing higher efficacy against fungi like Valsa mali and Sclerotinia sclerotiorum than commercial fungicides . Furthermore, the tetrahydroquinoline scaffold is recognized as a privileged structure in drug discovery. Molecular frameworks incorporating this core, such as morpholine-substituted tetrahydroquinoline derivatives, are being actively investigated as potential inhibitors of the mTOR protein, a key target in cancer research . These inhibitors have shown potent cytotoxicity against various human cancer cell lines, including A549 (lung) and MDA-MB-231 (breast), in preclinical studies . The compound is presented as a building block for chemical biology and early-stage drug discovery efforts. It is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22(18-8-3-1-4-9-18)24-20-14-13-17-12-7-15-25(21(17)16-20)23(27)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSMULXJTAVZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline scaffold is typically constructed via the Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of aniline derivatives with aldehydes or ketones. For example, 7-nitro-1,2,3,4-tetrahydroquinoline is synthesized by nitrating a preformed tetrahydroquinoline precursor using a nitrating mixture of KNO₃ and H₂SO₄ in dichloromethane. The reaction proceeds at 0°C, yielding regioisomers that are separable via preparative HPLC. Subsequent reduction of the nitro group to an amine is achieved using zinc dust and ammonium chloride in methanol, producing 7-amino-1,2,3,4-tetrahydroquinoline.

Key Reaction Conditions :

  • Temperature: 0°C for nitration; 60°C for reduction

  • Catalysts: H₂SO₄ (nitration), Zn (reduction)

  • Solvents: Dichloromethane, methanol

Benzoylation of the Tetrahydroquinoline Core

The introduction of the benzoyl group at the 1-position of tetrahydroquinoline is accomplished through acyl chloride coupling . For instance, 7-amino-1,2,3,4-tetrahydroquinoline reacts with benzoyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in dichloromethane at room temperature, with stirring for 24 hours to ensure complete acylation.

7-Amino-THQ+Benzoyl chlorideTEA, DCM1-Benzoyl-7-amino-THQ\text{7-Amino-THQ} + \text{Benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-Benzoyl-7-amino-THQ}

Yield Optimization :

  • Excess benzoyl chloride (1.2 equivalents) improves conversion rates

  • TEA acts as both base and proton scavenger

Benzamide Functionalization

The final step involves coupling the 7-amino group of 1-benzoyl-THQ with benzoyl chloride to form the benzamide moiety. This is performed under similar conditions to the benzoylation step, with careful stoichiometric control to avoid over-acylation.

1-Benzoyl-7-amino-THQ+Benzoyl chlorideTEA, DCMN-(1-Benzoyl-THQ-7-yl)Benzamide\text{1-Benzoyl-7-amino-THQ} + \text{Benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(1-Benzoyl-THQ-7-yl)Benzamide}

Critical Parameters :

  • Reaction time: 2–4 hours

  • Solvent: Dichloromethane or THF

  • Temperature: 25°C

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow chemistry to enhance reproducibility and scalability. For example, the nitration and acylation steps are conducted in tubular reactors with precise temperature and pressure control. This method reduces side reactions and improves yield compared to batch processing.

Advantages :

  • 20–30% higher yield than batch methods

  • Reduced solvent waste

Automated Purification Systems

Post-synthesis purification employs automated flash chromatography and crystallization systems. For instance, the final product is purified using C18 columns in preparative HPLC, achieving >99% purity.

Reaction Optimization and Catalytic Strategies

Solvent Effects

SolventReaction Yield (%)Purity (%)
DCM7899
THF6597
Acetonitrile5295

Dichloromethane (DCM) outperforms other solvents due to its polarity and compatibility with acyl chlorides.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation by 40%, reducing reaction time to 1 hour.

Analytical Validation of Synthesis

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the final product shows characteristic peaks:

  • δ 7.8–7.6 (m, 5H, benzoyl aromatic protons)

  • δ 6.9–6.7 (m, 4H, tetrahydroquinoline protons)

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms purity >99% with a retention time of 9.82 min (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioisomer Formation

Nitration produces 6- and 7-nitro isomers, which are resolved via preparative HPLC .

Hydrolysis of Acyl Groups

Exposure to moisture leads to benzoyl group hydrolysis. This is mitigated by strict anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been investigated for its potential therapeutic effects against various diseases. Research indicates several key areas of interest:

  • Anticancer Activity: Studies suggest that compounds with similar structures may inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The tetrahydroquinoline moiety may facilitate interactions with biological targets involved in gene regulation.
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activities. The presence of the benzoyl group may enhance the compound's ability to penetrate bacterial membranes.
  • Anti-inflammatory Effects: Research shows that derivatives of tetrahydroquinoline compounds can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its structural complexity:

  • Synthesis of Derivatives: The unique functional groups allow for the derivatization of this compound into various analogs with modified biological activities. This versatility is crucial for developing new therapeutic agents .
  • Reactivity in Chemical Reactions: The compound can undergo various chemical reactions such as oxidation and substitution, making it suitable for synthesizing more complex molecules used in pharmaceuticals and materials science.

Case Study 1: Anticancer Research

A study explored the potential of this compound as an HDAC inhibitor. The compound was tested against several cancer cell lines, showing significant growth inhibition compared to control groups. This suggests a promising role in cancer therapy development.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, highlighting their potential use in combating resistant bacterial strains.

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInhibits HDACs; significant growth inhibition
Antimicrobial agentsExhibits potent antibacterial activity
Anti-inflammatory agentsModulates inflammatory responses
Organic SynthesisBuilding block for drug developmentVersatile reactivity allows for numerous derivatives

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate neurotransmitter receptors, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Key Structural Variations

Analogous compounds exhibit modifications at two primary sites:

1-Position Acyl Group :

  • Benzoyl (target compound) vs. cyclopropylcarbonyl () or isobutyryl ().
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance metabolic stability .

7-Position Benzamide :

  • Substituents like tert-butyl (), fluorine (), or nitro groups () alter steric and electronic profiles .

Carbonic Anhydrase (CA) Inhibition

highlights tetrahydroquinoline derivatives as CA inhibitors. Key findings:

  • Compound 21 (2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide): Moderate CA II inhibition (IC₅₀ = 12 nM).
  • Compound 25 (N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide): Enhanced activity due to sulfonamide group (IC₅₀ = 8 nM).
  • Target Compound : The benzoyl group may reduce CA affinity compared to sulfonamide derivatives but improve selectivity for specific isoforms .

Antimicrobial and Antioxidant Activity

Fluorinated analogs (e.g., ) may exhibit enhanced membrane penetration .

Anticancer Potential

reports triazole-based benzamides with docking scores (-6.77 to -8.54 kcal/mol) against HDAC8, a cancer target. The tert-butyl derivative () could similarly inhibit histone deacetylases due to hydrophobic interactions .

Physicochemical Properties

Molecular Characteristics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₂₀N₂O₂ 356.4 (estimated) 1-Benzoyl, 7-Benzamide
4-(tert-Butyl)-N-(1-isobutyryl-...) C₂₄H₃₀N₂O₂ 378.5 1-Isobutyryl, 4-tert-Butyl
3,4-Difluoro-N-(1-propanoyl-...) C₁₉H₁₈F₂N₂O₂ 344.4 1-Propanoyl, 3,4-Difluoro
3-Nitro-N-(1-(thiophen-2-ylsulfonyl)-...) C₂₀H₁₇N₃O₅S₂ 443.5 1-Thiophenesulfonyl, 3-Nitro

Thermal Stability

Melting points vary significantly:

  • Compound 22 (): 281–282°C (high stability due to difluoro and hydroxyl groups).
  • Compound 23 (): >300°C (rigid conjugated system).
  • 4-(tert-Butyl)-N-(1-isobutyryl-...) (): Likely lower melting point due to bulky tert-butyl group .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a tetrahydroquinoline framework with a benzoyl substituent. This structural configuration is believed to enhance its lipophilicity and facilitate interactions with various biological targets. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes that yield the desired compound with high purity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Preliminary studies indicate that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has been investigated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : this compound has demonstrated antibacterial and antifungal properties. Studies have reported its effectiveness against Gram-positive bacteria and certain fungal strains.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, the compound alters gene expression patterns associated with cell cycle regulation and apoptosis.
  • Reactive Oxygen Species Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer and antimicrobial effects.
  • Interaction with Protein Targets : Molecular docking studies suggest that this compound binds effectively to specific protein targets involved in cancer metabolism and inflammation.

Data Summary

Biological ActivityAssessed EffectivenessReference
AnticancerIC50 values ranging from 12.93 to 25 nM against various cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of cytokine release

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cells revealed that the compound significantly reduced cell viability with IC50 values of 12.93 μM and 11.52 μM respectively. These findings suggest a selective cytotoxic effect on cancer cells while sparing normal cells .
  • Antimicrobial Testing : Research assessing the antimicrobial properties showed that the compound inhibited bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations .

Q & A

Q. What are the critical safety protocols for handling N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory settings?

Answer: When handling this compound, researchers must adhere to strict safety measures due to its acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory hazards (H335). Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation of dust or aerosols .
  • Emergency Measures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. In case of ingestion, seek medical attention without inducing vomiting .

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

Answer: A common approach involves amidation reactions using benzoyl chloride derivatives. For example:

  • Step 1: React 1,2,3,4-tetrahydroquinolin-7-amine with benzoyl chloride in alkaline conditions (e.g., sodium bicarbonate) to form the benzoyl intermediate.
  • Step 2: Purify via recrystallization or column chromatography to isolate the product.
  • Optimization: Control reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 amine:benzoyl chloride) to minimize byproducts like dibenzoylated derivatives. Yields typically range from 60–75% depending on purification efficiency .

Advanced Research Questions

Q. How can the cytotoxic efficacy of this compound be evaluated against cancer cell lines, and what benchmarks validate its activity?

Answer:

  • Cell Line Selection: Use established cancer models (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293) for comparative analysis.
  • Assay Methodology:
    • MTT Assay: Treat cells with compound concentrations (e.g., 0.1–100 µM) for 48–72 hours. Measure viability via absorbance at 570 nm.
    • IC50 Calculation: Use probit analysis (e.g., SPSS software) to determine the half-maximal inhibitory concentration.
  • Benchmarking: Compare results with standard agents (e.g., hydroxyurea, IC50 = 4.3 mM) to assess relative potency. For reference, a related benzamide derivative showed IC80 = 0.8 mM in HeLa cells .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in therapeutic applications?

Answer:

  • Derivative Design: Introduce substituents (e.g., halogens, methyl groups) on the benzoyl or tetrahydroquinoline moieties to modulate electronic and steric effects.
  • Biological Testing: Screen derivatives for specific targets (e.g., kinase inhibition, antimicrobial activity) using enzyme-linked immunosorbent assays (ELISA) or microbial growth inhibition assays.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward receptors like EGFR or PARP. For example, isoxazole or thiazole substitutions enhance antiviral activity in structurally similar compounds .

Q. Which catalytic systems enhance the sustainable synthesis of benzamide derivatives, and how do they improve reaction efficiency?

Answer:

  • Bimetallic MOF Catalysts: Fe2Ni-BDC metal-organic frameworks enable heterogeneous catalysis for amidation reactions, achieving yields >75% under ambient conditions.
  • Advantages:
    • Reusability: Catalysts retain activity for ≥6 cycles without significant degradation (confirmed via XRD/FT-IR).
    • Solvent-Free Conditions: Reduces waste generation compared to traditional methods requiring dichloromethane or DMF.
  • Mechanistic Insight: The catalyst facilitates Michael addition followed by amidation, avoiding intermediate isolation .

Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?

Answer:

  • Kinetic Studies: Use HPLC or UV-Vis spectroscopy to monitor degradation rates in buffered solutions (pH 2–12) at 25–40°C.
  • Key Findings: Related hydroxymethylbenzamides exhibit pH-dependent hydrolysis, with hydronium ion-catalyzed breakdown dominating at low pH (k = 0.12 s⁻¹ at pH 3). Stability increases in neutral/alkaline conditions .

Methodological Considerations

  • Data Contradictions: While some SDS reports classify the compound as non-hazardous for transport (ADR/RID), conflicting acute toxicity data (H302, H315) necessitate rigorous lab safety compliance .
  • Synthesis vs. Biological Activity: Higher synthetic yields (e.g., 75%) do not always correlate with enhanced bioactivity, emphasizing the need for iterative SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.